molecular formula C16H18ClN3OS B2978191 N-(4-butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide CAS No. 898646-60-1

N-(4-butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide

Cat. No.: B2978191
CAS No.: 898646-60-1
M. Wt: 335.85
InChI Key: CIWKRMMUVDETLX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide is a chemical compound with the CAS Number 898646-60-1, a molecular formula of C₁₆H₁₈ClN₃OS, and a molecular weight of 335.85 g/mol . Its structure is defined by the SMILES notation COC1=NC(=NC(=C1)Cl)C(=O)NC2=CC=C(C=C2)CCCC, which features a pyrimidine core substituted with chloro and methylthio groups, and a carboxamide linkage to a 4-butylphenyl ring . This compound is of significant interest in pharmaceutical research as a modulator of the Retinoic Acid Receptor-related Orphan Receptor Gamma t (RORγt) . RORγt is a nuclear receptor that is a compelling drug target for the treatment of autoimmune and inflammatory diseases, such as psoriasis and multiple sclerosis, as well as certain cancer types . As a RORγt modulator, this chemotype is part of a class of investigational ligands that can bind to the orthosteric ligand-binding pocket of the receptor. The mechanism of action for such modulators can involve inducing conformational changes and instability in the protein, potentially through steric clashes or push-pull mechanisms, which can disrupt the recruitment of coactivators and thereby reduce receptor activity . This makes it a valuable chemical probe for studying RORγt biology and a potential starting point for the development of new therapeutic agents. The product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-(4-butylphenyl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3OS/c1-3-4-5-11-6-8-12(9-7-11)19-15(21)14-13(17)10-18-16(20-14)22-2/h6-10H,3-5H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWKRMMUVDETLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Thiomethylation: The methylthio group can be introduced using methylthiolating agents such as methyl iodide (CH3I) in the presence of a base.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with 4-butylaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxide, sulfone

    Reduction: Amine

    Substitution: Substituted pyrimidine derivatives

Scientific Research Applications

N-(4-butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The 4-butylphenyl group distinguishes the target compound from analogs with alternative aryl substitutions. For instance:

  • 5-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide (CAS 833431-09-7) replaces the butyl group with a methoxy (OCH₃) substituent . This substitution may decrease blood-brain barrier penetration but improve aqueous solubility.

Variations in Sulfur-Containing Groups

The methylthio group at position 2 is critical for electronic and steric effects. Key comparisons include:

  • 5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide (CAS 874146-69-7) replaces methylthio with a sulfonyl (SO₂) group, increasing polarity and oxidation state . Sulfonyl groups enhance metabolic stability but may reduce passive diffusion.

Core Heterocyclic Modifications

While the target compound retains a pyrimidine core, structural analogs with modified cores exhibit distinct properties:

  • N-(4-Chlorophenyl)-4-(2,5-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide () adopts a tetrahydropyrimidine scaffold, reducing aromaticity and increasing conformational flexibility. This may enhance binding to flexible enzyme active sites but reduce thermal stability .
  • N-(4-Bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide replaces the pyrimidine ring with a thiazole, altering electronic distribution and hydrogen-bonding capacity .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents logP (Predicted) Notable Features
N-(4-Butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide (Target) C₁₆H₁₈ClN₃OS 343.85 4-Butylphenyl, 5-Cl, 2-SCH₃ ~3.8 High lipophilicity
5-Chloro-N-(4-methoxyphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide C₁₃H₁₁ClN₃O₂S 308.76 4-Methoxyphenyl, 5-Cl, 2-SCH₃ ~2.5 Enhanced solubility
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide C₁₅H₁₁ClFN₅O₃S₂ 427.86 4-Fluorobenzyl sulfonyl, 5-Cl ~1.9 Polar sulfonyl group
5-Chloro-2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide C₁₄H₁₁ClF₃N₃OS 361.77 2-Trifluoromethylphenyl, 5-Cl, 2-SC₂H₅ ~3.2 Moderate lipophilicity, electron-withdrawing CF₃

Biological Activity

N-(4-butylphenyl)-5-chloro-2-(methylthio)pyrimidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

  • Pyrimidine ring : A six-membered ring containing nitrogen atoms.
  • Chloro and methylthio substituents : These groups influence the compound's lipophilicity and biological interactions.
  • Butylphenyl moiety : This substitution may enhance binding affinity to biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Inhibition of Enzymes : Compounds related to pyrimidine derivatives have shown potential as inhibitors of various kinases and phospholipases, which are crucial in cellular signaling pathways.
  • Antimicrobial Properties : Some pyrimidine derivatives have been evaluated for their effectiveness against bacterial and fungal strains.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how modifications to the chemical structure affect biological activity. For instance:

  • Substituents on the pyrimidine ring : Alterations can significantly impact enzyme inhibition potency. For example, the introduction of different alkyl groups or halogens has been shown to enhance activity against specific targets .
CompoundSubstituentIC50 (nM)Biological Target
14-Butyl50NAPE-PLD
25-Chloro30PfGSK3
3Methylthio25PfPK6

Case Studies

  • Inhibition of NAPE-PLD : In a study examining the inhibition of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), compounds structurally similar to this compound demonstrated significant inhibition, leading to reduced levels of bioactive lipids in vivo .
  • Antimalarial Activity : Another study explored the antimalarial properties of pyrimidine derivatives, where certain compounds showed IC50 values in the nanomolar range against Plasmodium falciparum kinases, indicating potential as antimalarial agents .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • The compound interacts with specific enzyme active sites, leading to competitive inhibition.
  • Modifications in the structure can alter binding affinities and selectivities towards various targets.

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